Dihydroconiferin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

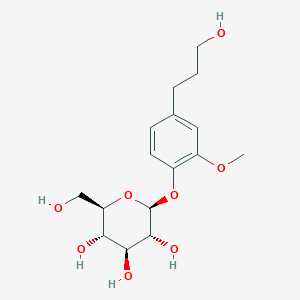

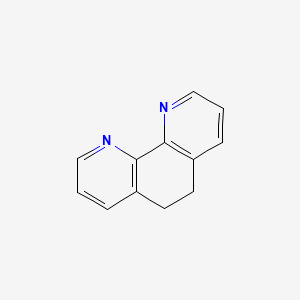

Dihydroconiferyl alcohol glucoside is a primary alcohol that is dihydroconiferyl alcohol attached to a beta-D-glucopyranosyl residue at position 1 via a glycosidic linkage. It has a role as a plant metabolite. It is a monomethoxybenzene, a primary alcohol, a beta-D-glucoside and a monosaccharide derivative. It derives from a dihydroconiferyl alcohol.

Scientific Research Applications

Biosynthetic Pathway and Metabolic Engineering

Dihydrochalcones, including Dihydroconiferin, are secondary metabolites derived from the plant-specific phenylpropanoid pathway. They play a crucial role in plant growth and response to stress. Recent interest in dihydrochalcones has grown due to their potential health benefits, including anticancer properties. However, their low natural abundance in plants has led to efforts to biosynthetically produce these compounds through microbial hosts. By expressing plant biosynthetic pathway genes in microorganisms and engineering these pathways, it is possible to increase the production of dihydrochalcones such as Dihydroconiferin (Ibdah, Martens, & Gang, 2017).

Pharmacological Properties and Drug Development

Dihydrochalcones, including Dihydroconiferin, are known for their health-promoting properties and are considered promising candidates for pharmacological applications. They exhibit potent antioxidant activity and multifactorial pharmacological effects such as antidiabetic, antitumor, lipid metabolism regulation, anti-inflammatory, antibacterial, antiviral, and immunomodulatory properties. Their development as clinical therapeutics is currently limited by their low content in plants, low solubility, and bioavailability. Therefore, chemomicrobial and enzymatic modifications are necessary to enhance their application in medicinal chemistry (Stompor, Broda, & Bajek-Bil, 2019).

Antidiabetic and Antitumor Potential

Dihydrochalcone glucosides isolated from the plant Thonningia sanguinea, including Dihydroconiferin derivatives, have shown promise as antidiabetic lead compounds. Some of these compounds have exhibited moderate protein tyrosine phosphatase-1B inhibition, which is relevant in diabetes treatment. Moreover, certain derivatives have been identified as potent inhibitors, increasing the level of phosphorylated insulin receptors, indicating potential antidiabetic and antitumor applications (Pompermaier et al., 2018).

Breast Cancer Stem Cell Inhibition

Dihydroconiferyl ferulate, a derivative of Dihydroconiferin, has been studied for its effects on breast cancer stem cells (BCSCs). It has shown potential in inhibiting the proliferation and mammosphere formation of breast cancer cells, reducing the population of specific marker-expressing cells, and inducing apoptosis. The compound targets nuclear epidermal growth factor receptor (EGFR) and disrupts EGFR-related signaling pathways, suggesting its potential as an anti-cancer stem cell agent through nEGFR/Stat3/c-Myc signaling (Ko et al., 2022).

properties

CAS RN |

17609-06-2 |

|---|---|

Molecular Formula |

C16H24O8 |

Molecular Weight |

344.36 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(3-hydroxypropyl)-2-methoxyphenoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C16H24O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h4-5,7,12-21H,2-3,6,8H2,1H3/t12-,13-,14+,15-,16-/m1/s1 |

InChI Key |

QFYFLJZBZITPGX-IBEHDNSVSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)CCCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES |

COC1=C(C=CC(=C1)CCCO)OC2C(C(C(C(O2)CO)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CCCO)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,5S,6R)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1254765.png)

![(2S)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1254766.png)

![(2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl) 1H-pyrrole-2-carboxylate](/img/structure/B1254771.png)

![1-[(2-Hydroxyethoxy)methyl]-5-vinyluracil](/img/structure/B1254772.png)

![(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1254774.png)

![(3R)-6-[(1R,4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B1254780.png)

![8-Azabicyclo[3.2.1]octane-2,6-diol 6-acetate](/img/structure/B1254785.png)